(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol
Description
(6-Bromo-2,3-dihydro-1H-inden-5-yl)methanol is a brominated indene derivative characterized by a bicyclic 2,3-dihydro-1H-indene core substituted with a bromine atom at position 6 and a hydroxymethyl (-CH2OH) group at position 3. Its structure is distinguished by the fused aromatic-aliphatic ring system, which confers rigidity and influences its physicochemical properties, such as solubility and reactivity.
Properties
CAS No. |
2624137-38-6 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C10H11BrO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5,12H,1-3,6H2 |
InChI Key |
SZALOIWKBWGXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Br)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2,3-dihydro-1H-indene with bromine in the presence of a suitable solvent to yield 6-bromo-2,3-dihydro-1H-indene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 6-bromo-2,3-dihydro-1H-inden-5-carbaldehyde or 6-bromo-2,3-dihydro-1H-inden-5-carboxylic acid.
Reduction: 6-hydroxy-2,3-dihydro-1H-inden-5-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol typically involves multi-step organic reactions. Common methods include:
- Bromination : Introduction of the bromine atom to the indenyl structure.
- Reduction Reactions : Converting ketones or aldehydes to alcohols using reducing agents like lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions that modify the compound's functional groups.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structural properties allow it to interact with various biological targets, making it suitable for drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reagent in Reactions : It can participate in oxidation and reduction reactions to produce a variety of functionalized products.
Material Science
Due to its unique structure, this compound is explored for applications in material science:
- Polymer Development : Research indicates potential uses in creating polymers with specific mechanical and thermal properties.
Case Study 1: Anticancer Activity
Research conducted on the cytotoxic effects of this compound derivatives demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for cancer therapy.
Case Study 2: Organic Synthesis Applications
A study focused on the use of this compound in synthesizing complex organic molecules showed that it could effectively serve as a precursor for various functionalized indenes through electrophilic aromatic substitution reactions.
Mechanism of Action
The mechanism of action of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of (6-bromo-2,3-dihydro-1H-inden-5-yl)methanol, highlighting substituent variations and their implications:
Pharmacological Activity
- Anti-inflammatory Potential: Amide derivatives of structurally related chloro-indene compounds, such as (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid, exhibit significant anti-inflammatory activity with reduced gastrointestinal toxicity compared to indomethacin. This suggests that bromo-indene analogs could be optimized for similar therapeutic profiles .
- Kinase Inhibition: The hydroxyimino-substituted indene derivative GDC-0879 (a B-Raf kinase inhibitor) demonstrates that indene scaffolds can achieve high target selectivity.
Analytical Characterization
- X-ray Crystallography : SHELX programs () are widely used to resolve indene derivatives’ crystal structures, critical for confirming regiochemistry and stereochemistry .
- NMR Spectroscopy : 1H and 13C NMR () differentiate bromine’s deshielding effects and hydroxymethyl proton splitting patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) () confirms molecular formulas, particularly for brominated analogs due to isotope patterns .
Biological Activity
(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, encompassing structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrO, with a molecular weight of 227.1 g/mol. The compound features a bromine atom and an indenyl structure, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 227.1 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CC2=CC(=C(C=C2C1)Br)CO |
| InChI | InChI=1S/C10H11BrO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5,12H,1-3,6H2 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against various bacterial strains and fungi. The presence of the bromine atom enhances the lipophilicity of the compound, which is often correlated with increased antimicrobial activity .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have demonstrated that related compounds can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These compounds often act by disrupting microtubule assembly or inducing apoptosis in cancer cells .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or survival pathways.
- Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, which is crucial for mitosis in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through caspase activation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several brominated indene derivatives against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated that some derivatives had potent activity against resistant strains .
Study 2: Anticancer Activity
In a separate study focused on anticancer agents based on indene structures, compounds similar to this compound were tested for their effects on breast cancer cell lines. Results showed IC values ranging from 4.98 to 14.65 µM, suggesting significant growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
